molecular formula C10H11NO4S B13399001 Prop-2-en-1-yl 2-sulfamoylbenzoate CAS No. 41538-39-0

Prop-2-en-1-yl 2-sulfamoylbenzoate

Cat. No.: B13399001
CAS No.: 41538-39-0
M. Wt: 241.27 g/mol
InChI Key: FBLXAWLCPWREDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-en-1-yl 2-sulfamoylbenzoate typically involves the esterification of 2-sulfamoylbenzoic acid with allyl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Prop-2-en-1-yl 2-sulfamoylbenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The allyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the allyl group.

    Oxidation Reactions: The compound can be oxidized to form corresponding sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfamoyl group can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the allyl group.

    Oxidation: Products include sulfonic acid derivatives.

    Reduction: Products include amine derivatives.

Scientific Research Applications

Prop-2-en-1-yl 2-sulfamoylbenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Prop-2-en-1-yl 2-sulfamoylbenzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the allyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various physiological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both an allyl group and a sulfamoyl group attached to a benzoate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

41538-39-0

Molecular Formula

C10H11NO4S

Molecular Weight

241.27 g/mol

IUPAC Name

prop-2-enyl 2-sulfamoylbenzoate

InChI

InChI=1S/C10H11NO4S/c1-2-7-15-10(12)8-5-3-4-6-9(8)16(11,13)14/h2-6H,1,7H2,(H2,11,13,14)

InChI Key

FBLXAWLCPWREDG-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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